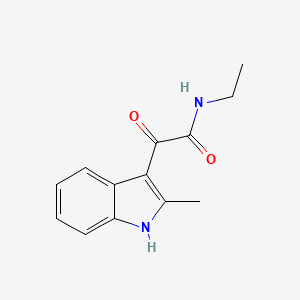

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

CAS No.: 478041-45-1

Cat. No.: VC6778225

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478041-45-1 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.267 |

| IUPAC Name | N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

| Standard InChI | InChI=1S/C13H14N2O2/c1-3-14-13(17)12(16)11-8(2)15-10-7-5-4-6-9(10)11/h4-7,15H,3H2,1-2H3,(H,14,17) |

| Standard InChI Key | UWHKSOLDINGJPQ-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide features a 2-methylindole moiety linked to an N-ethyl oxoacetamide group. The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted at the 3-position with a 2-oxoacetamide chain. The ethyl group on the amide nitrogen and the methyl group on the indole nitrogen contribute to its steric and electronic profile .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.262 g/mol |

| Density | |

| LogP | 1.55 |

| Exact Mass | 230.105530 Da |

| Index of Refraction | 1.620 |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide likely involves a multi-step process:

-

Indole Formation: The 2-methylindole core is synthesized via Fischer indole synthesis or Madelung cyclization.

-

Acylation: Reaction of the indole with oxalyl chloride forms 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.

-

Amidation: Treatment with ethylamine yields the final product .

A related compound, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3), demonstrates similar synthetic strategies, incorporating an ethyl ester group via glycine derivative intermediates .

Reactivity Profile

The compound’s reactivity is dominated by:

-

Amide Hydrolysis: Under acidic or basic conditions, the acetamide group may hydrolyze to form carboxylic acid derivatives.

-

Electrophilic Substitution: The indole ring undergoes electrophilic attacks at the 5-position due to the electron-donating methyl group.

Comparative Analysis with Structural Analogs

2-(2-Methyl-1H-indol-3-yl)-2-oxo-acetamide

This analog (CAS 1080-83-7) lacks the N-ethyl group, resulting in a lower molecular weight (202.209 g/mol) and higher boiling point (459.1°C) . The absence of the ethyl chain reduces steric hindrance, potentially enhancing solubility but decreasing lipid membrane permeability.

Table 2: Comparison with Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | 230.26 | N/A | 1.55 | |

| 2-(2-Methyl-1H-indol-3-yl)-2-oxo-acetamide | 202.21 | 459.1 | 1.84 | |

| Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate | 288.30 | N/A | N/A |

Functional Group Modifications

The addition of an ethyl group in N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide improves metabolic stability compared to its non-alkylated analog, a critical factor in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume